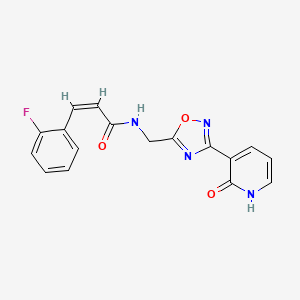
(Z)-3-(2-fluorophenyl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(2-fluorophenyl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C17H13FN4O3 and its molecular weight is 340.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-3-(2-fluorophenyl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other relevant biological effects.
Chemical Structure
The compound features a unique structure comprising:
- A (Z)-3-(2-fluorophenyl) group,
- An N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl) moiety,
- An acrylamide backbone.
This configuration is thought to contribute to its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Against HepG2 Cells
In a study evaluating the cytotoxic effects on HepG2 liver cancer cells, the compound displayed an IC50 value of approximately 5 μM. This indicates a potent activity compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 7.18 μM) .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of β-tubulin polymerization , leading to cell cycle arrest at the G2/M phase.
- Induction of apoptosis , with significant increases in apoptotic cell populations observed in treated cultures.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that derivatives of oxadiazole exhibit broad-spectrum antimicrobial effects against various pathogens.
Antimicrobial Efficacy
A comparative analysis of oxadiazole derivatives revealed that compounds structurally related to (Z)-3-(2-fluorophenyl)... demonstrated effective bactericidal activity against Staphylococcus spp., with some derivatives outperforming established antibiotics like ciprofloxacin .
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| (Z)-3-(2-fluorophenyl)... | Staphylococcus aureus | Strong | |
| Ciprofloxacin | Staphylococcus aureus | Moderate |
Lipophilicity and Toxicity
The lipophilicity of (Z)-3-(2-fluorophenyl)... is an important parameter influencing its bioactivity and pharmacokinetics. Studies suggest that optimal lipophilicity correlates with enhanced cellular uptake and bioavailability while minimizing toxicity to normal cells .
Properties
IUPAC Name |
(Z)-3-(2-fluorophenyl)-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O3/c18-13-6-2-1-4-11(13)7-8-14(23)20-10-15-21-16(22-25-15)12-5-3-9-19-17(12)24/h1-9H,10H2,(H,19,24)(H,20,23)/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFPGRFRTMDEDD-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=NC(=NO2)C3=CC=CNC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














